2,3-Difluoro-1-(hexyloxy)-4-iodobenzene

Description

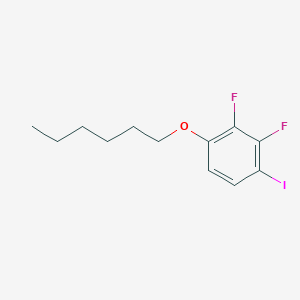

2,3-Difluoro-1-(hexyloxy)-4-iodobenzene (C₁₂H₁₄F₂IO) is a halogenated aromatic ether featuring a hexyloxy chain (-OCH₂(CH₂)₄CH₃), two fluorine substituents, and an iodine atom. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its structure combines electron-withdrawing (F, I) and lipophilic (hexyloxy) groups, enabling applications in cross-coupling reactions and as a building block for advanced materials .

Properties

Molecular Formula |

C12H15F2IO |

|---|---|

Molecular Weight |

340.15 g/mol |

IUPAC Name |

2,3-difluoro-1-hexoxy-4-iodobenzene |

InChI |

InChI=1S/C12H15F2IO/c1-2-3-4-5-8-16-10-7-6-9(15)11(13)12(10)14/h6-7H,2-5,8H2,1H3 |

InChI Key |

VWBPANGXDKAMRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)I)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-1-(hexyloxy)-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Etherification: The hexyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable alkyl halide (e.g., hexyl bromide) reacts with a phenol derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-1-(hexyloxy)-4-iodobenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,3-Difluoro-1-(hexyloxy)-4-azidobenzene, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Scientific Research Applications

2,3-Difluoro-1-(hexyloxy)-4-iodobenzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of their mechanisms of action.

Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2,3-Difluoro-1-(hexyloxy)-4-iodobenzene exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, the fluorine atoms can enhance the metabolic stability and bioavailability of the compound, while the hexyloxy group can modulate its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- 1-Ethoxy-2,3-difluoro-4-iodobenzene (C₈H₇F₂IO): Differs in alkoxy chain length (ethoxy vs. hexyloxy).

- 2,3-Difluoro-4-iodobenzaldehyde (C₇H₃F₂IO): Lacks the alkoxy group, replacing it with an aldehyde.

- IT-4F (a dithieno-indacenodithiophene derivative): Shares hexylphenyl groups, highlighting the role of alkyl chains in solubility modulation .

Physical Properties

Key Observations :

- The hexyloxy chain increases molecular weight and boiling point compared to the ethoxy analogue, enhancing thermal stability.

- Longer alkyl chains improve solubility in nonpolar solvents, critical for applications in organic electronics .

Challenges :

Stability and Handling

- Hexyloxy Derivative : Enhanced steric protection may reduce susceptibility to hydrolysis compared to ethoxy analogues.

- Iodine Content : Requires storage in amber containers to prevent photodegradation .

Biological Activity

2,3-Difluoro-1-(hexyloxy)-4-iodobenzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications, particularly in the context of neurodegenerative diseases and cancer.

Chemical Structure and Properties

The compound has the molecular formula and features a unique arrangement of fluorine and iodine atoms that may enhance its reactivity and biological interactions. The presence of the hexyloxy group contributes to its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Research indicates that halogenated compounds can modulate enzyme activities, particularly those involved in metabolic pathways. For instance, studies on fluorinated derivatives have shown that they can inhibit hexokinase activity, which is crucial in glycolysis—a pathway often upregulated in aggressive cancers like glioblastoma multiforme (GBM) .

Case Studies and Research Findings

-

Neurodegenerative Disease Treatment :

- A study highlighted the potential of BACE1 inhibitors in treating Alzheimer's disease (AD). Compounds similar to this compound have been shown to inhibit BACE1 activity, thereby reducing amyloid-beta peptide production . This suggests a promising avenue for therapeutic development targeting cognitive decline associated with AD.

-

Cancer Therapeutics :

- In vitro studies on halogenated glucose analogs demonstrated significant cytotoxic effects against GBM cells. These compounds exhibited lower IC50 values under hypoxic conditions, indicating enhanced efficacy in tumor microenvironments . The modification of compounds with halogens like fluorine has been linked to improved pharmacokinetics and therapeutic outcomes.

Data Table: Biological Activity Overview

| Compound | Target | Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | BACE1 | Inhibitor | TBD | Potential use in AD treatment |

| Halogenated 2-deoxy-D-glucose | Hexokinase | Inhibitor | <10 | Effective in GBM cells under hypoxia |

| Fluorinated derivatives | Various metabolic enzymes | Cytotoxic effects | TBD | Enhanced stability and uptake |

Synthesis

The synthesis of this compound involves several steps typically starting from commercially available precursors. The introduction of fluorine and iodine can be achieved through electrophilic aromatic substitution reactions or via halogenation techniques. The hexyloxy group can be introduced using alkylation methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.